3-(Thien-2-yl)-L-alanine, N-BOC protected

Chiral Purity Quality Control Stereochemistry

Procure Boc-3-(2-thienyl)-L-alanine (CAS 56675-37-7) for SPPS. This L-enantiomer with an N-terminal Boc group enables direct incorporation of 2-thienyl moiety without extra protection steps. Avoid inactive D-isomers or free amines. Essential for SAR and long-acting peptide therapeutics.

Molecular Formula C12H17NO4S
Molecular Weight 271.33 g/mol
CAS No. 56675-37-7
Cat. No. B558398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Thien-2-yl)-L-alanine, N-BOC protected
CAS56675-37-7
Synonyms56672-63-0; Cbz-L-argininehydrochloride; Z-Arg-OHhydrochloride; Z-Arg-OH.HCl; (S)-2-(((Benzyloxy)carbonyl)amino)-5-guanidinopentanoicacidhydrochloride; Z-ARG-OHHCL; N(alpha)-Z-L-arginineHCl; Z-Arg-OHinvertedexclamationmarkcurrencyHCl; Nalpha-Z-L-argininehydrochloride; C14H21ClN4O4; KSC491E5L; 95937_ALDRICH; SCHEMBL333889; N|A-Z-L-argininehydrochloride; 95937_FLUKA; CTK3J1255; MolPort-003-939-901; ACT10867; N(alpha)-Z-L-argininehydrochloride; N-alpha-CBZ-L-ArginineHydrochloride; AKOS015846808; AKOS015902006; RTR-019870; AK-43993; SC-09327
Molecular FormulaC12H17NO4S
Molecular Weight271.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl
InChIInChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-18-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1
InChIKeyOJLISTAWQHSIHL-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-3-(2-Thienyl)-L-alanine (CAS 56675-37-7): Core Properties and Procurement Specifications


3-(Thien-2-yl)-L-alanine, N-BOC protected (CAS 56675-37-7), also known as Boc-β-(2-thienyl)-L-alanine or Boc-L-2-thienylalanine, is a non-proteinogenic, N-protected L-amino acid derivative with the molecular formula C₁₂H₁₇NO₄S and a molecular weight of 271.33 g/mol [1]. It features a chiral (S)-configuration, a tert-butyloxycarbonyl (Boc) protecting group on the α-amino moiety, and a sulfur-containing 2-thienyl (thiophene) side chain [1]. The compound typically appears as a white to off-white solid with a melting point range of 71–76 °C and is widely used as a specialized building block in solid-phase peptide synthesis (SPPS), medicinal chemistry, and drug discovery [1].

Why Generic Substitution Fails for Boc-3-(2-Thienyl)-L-alanine: Stereochemistry and Protecting Group Precision


Simply substituting Boc-3-(2-thienyl)-L-alanine with an unprotected analog (e.g., 3-(2-Thienyl)-L-alanine, CAS 22951-96-8), the D-enantiomer (e.g., Boc-β-(2-thienyl)-D-alanine, CAS 78452-55-8), or a different positional isomer (e.g., Boc-β-(3-thienyl)-L-alanine, CAS 83825-42-7) can fundamentally alter or abrogate the intended synthetic utility or biological outcome. The absence of the Boc group renders the free α-amino group reactive, preventing its direct use in standard Boc-SPPS protocols without prior protection steps [1]. Furthermore, chirality is critical; substituting the L-enantiomer with its D-counterpart can invert the stereochemical outcome of a peptide or small molecule, which has been shown to dramatically alter peptide stability, receptor binding, and biological activity [2][3]. Finally, the position of the thienyl moiety (2- vs. 3-thienyl) influences electronic properties and molecular conductance in peptide assemblies, underscoring that these compounds are not interchangeable [4].

Quantitative Differentiation Evidence for Boc-3-(2-Thienyl)-L-alanine (CAS 56675-37-7)


Optical Purity and Specific Rotation: Solvent-Dependent Chiroptical Characterization

The specific optical rotation ([α]²⁰/D) of Boc-β-(2-thienyl)-L-alanine is reported as +24° (c=2% in EtOH) , while another source reports +11.0° ± 2° (c=1% in methanol) . This solvent-dependent variability in optical rotation is a critical quality control parameter for ensuring enantiomeric purity and batch-to-batch consistency. In contrast, its unprotected counterpart, 3-(2-Thienyl)-L-alanine (CAS 22951-96-8), does not have a widely reported specific rotation value in standard vendor literature, complicating its use in GMP or regulated environments where precise chiroptical characterization is required .

Chiral Purity Quality Control Stereochemistry

Purity Specifications: Validated HPLC Purity vs. Unprotected Analog

Commercially available Boc-β-(2-thienyl)-L-alanine is routinely offered with a purity of ≥98% as determined by HPLC . This high, analytically verified purity is essential for minimizing side reactions in peptide synthesis. In contrast, the unprotected analog, 3-(2-Thienyl)-L-alanine, is commonly supplied with a purity of 95% (TLC) or 98% (TLC), which represents a less stringent analytical method with lower resolution compared to HPLC [1].

Purity Analytical Chemistry Procurement

Pharmacological Activity of Thienylalanine-Containing Peptides: Vasopressin Analogs

Incorporation of the 3-(2-thienyl)-L-alanine residue into position 3 of 8-lysine-vasopressin yields a peptide analog with significantly altered pharmacological profiles. The [3-thienylalanine]-8-lysine-vasopressin analog demonstrated an antidiuretic activity of 332 ± 32 units/mg, compared to a lower (though not explicitly quantified in the same units) antidiuretic potency for the parent 8-lysine-vasopressin [1]. The analog also showed higher oxytocic (19.0 ± 0.5 units/mg) and avian vasodepressor (87 ± 4 units/mg) potencies than the parent hormone [1].

Peptide Pharmacology Vasopressin Bioactivity

Enhanced Proteolytic Stability in Antimicrobial Peptides via Unnatural Amino Acid Substitution

In a study evaluating the proteolytic resistance of antimicrobial peptides (AMPs), the substitution of natural L-amino acids with unnatural amino acids, including L-thienylalanine, significantly enhanced peptide stability toward trypsin and plasma proteases [1]. While this study uses the unprotected L-thienylalanine residue, it provides class-level evidence that the thienyl side chain contributes to protease resistance, a property that can be extended to Boc-protected building blocks designed for incorporating this residue into stable peptide therapeutics. Peptides containing unnatural amino acids demonstrated improved stability compared to their all-L-amino acid counterparts [1].

Antimicrobial Peptides Proteolytic Stability Peptide Engineering

Electronic Properties: 2-Thienyl vs. 3-Thienyl Substitution in Peptide Nanostructures

A study on amyloid β peptide filaments demonstrated that replacing phenylalanine residues with 2-thienylalanine improves the molecular conductance of the resulting nanostructures compared to the native sequence. Importantly, this improvement was not observed when substituting with the positional isomer 3-thienylalanine [1]. This finding highlights that the 2-thienyl moiety possesses unique electronic properties not shared by its 3-thienyl counterpart, making Boc-3-(2-thienyl)-L-alanine the building block of choice for applications in bio-inspired molecular electronics.

Molecular Electronics Peptide Nanomaterials Structure-Property Relationships

Optimal Research and Industrial Applications for Boc-3-(2-Thienyl)-L-alanine (CAS 56675-37-7)


Solid-Phase Peptide Synthesis (SPPS) for Stable Therapeutic Leads

As an N-Boc-protected unnatural amino acid, Boc-3-(2-thienyl)-L-alanine is directly compatible with Boc-SPPS workflows. Its use as a building block enables the incorporation of the 2-thienyl moiety into peptide sequences, which has been shown to enhance proteolytic stability [1] and modulate pharmacological activity [2]. Researchers developing long-acting peptide therapeutics, such as stable antimicrobial peptides or enzyme-resistant hormone analogs, can leverage this compound to improve drug-like properties.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

This compound is a critical tool for SAR campaigns aimed at probing the role of aromatic and heteroaromatic side chains. By substituting a phenylalanine or tyrosine residue with 2-thienylalanine, medicinal chemists can systematically alter the electronic character, hydrophobicity (XLogP3-AA of 2.2 [3]), and steric bulk of a lead compound. The demonstrated ability of thienylalanine substitution to alter the potency and selectivity of vasopressin analogs [2] serves as a model for exploring similar modifications in other peptide or peptidomimetic drug candidates.

Bioconjugation and Targeted Drug Delivery Systems

The Boc group provides a convenient handle for selective deprotection, allowing the free amino group of the incorporated thienylalanine residue to be used as an orthogonal conjugation site. This enables the attachment of payloads, imaging agents, or targeting moieties to a peptide backbone that already contains a functional 2-thienyl side chain . The defined optical rotation and high HPLC purity of the compound ensure that bioconjugates are well-characterized from the outset, which is crucial for reproducible results in advanced drug delivery research.

Peptide-Based Nanomaterials and Molecular Electronics

The unique electronic properties of the 2-thienyl group, which have been shown to improve conductance in peptide filaments compared to the 3-thienyl isomer [4], make Boc-3-(2-thienyl)-L-alanine a valuable building block for synthesizing self-assembling peptide nanostructures with tailored electronic functions. Researchers in bio-nanotechnology can use this building block to design novel materials for biosensing, bioelectronics, and energy harvesting applications.

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